3-chloro-4-fluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzenesulfonamide
Description
3-Chloro-4-fluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with chloro (Cl) and fluoro (F) groups at the 3- and 4-positions, respectively. The sulfonamide nitrogen is linked via a methyl group to a pyridine ring bearing a furan-2-yl substituent at the 2-position. The pyridinyl-furan moiety may contribute to π-π stacking interactions or hydrogen bonding, common in drug-receptor interactions .
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN2O3S/c17-13-9-12(3-4-14(13)18)24(21,22)20-10-11-5-6-19-15(8-11)16-2-1-7-23-16/h1-9,20H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBBFEQORHZZMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=CC(=C2)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include using more efficient catalysts, optimizing reaction conditions, and employing continuous flow chemistry techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-fluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.
Scientific Research Applications
Chemistry
3-chloro-4-fluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzenesulfonamide serves as a valuable building block in synthetic chemistry. Its functional groups allow for the formation of more complex molecules through various reactions such as:
- Oxidation : Can yield sulfoxides or sulfones.
- Reduction : May produce amines or alcohols.
This versatility makes it an important compound for researchers aiming to develop new materials or pharmaceuticals .
Biology
In biological research, this compound may function as a probe for studying specific biological processes. Its ability to interact with various molecular targets allows it to modulate biological pathways, making it useful in:
- Target Identification : Understanding the interactions between the compound and biological macromolecules.
- Pathway Analysis : Investigating how it influences cellular processes.
Preliminary studies suggest that it can affect signaling pathways relevant to disease states .
Medicine
The compound has shown potential as a lead candidate for drug development. Its structural characteristics suggest possible therapeutic effects in treating diseases such as:
- Cancer : By inhibiting specific tumor growth pathways.
- Infectious Diseases : Potential antibacterial properties due to its sulfonamide group.
Research indicates that related compounds exhibit significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae, suggesting similar potential for this sulfonamide derivative .
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial efficacy of related sulfonamides against common bacterial strains. The results indicated that compounds with similar structures exhibited significant inhibition against Staphylococcus aureus, supporting the hypothesis that this compound could share similar properties .
Case Study 2: Cancer Research
In a preliminary cancer study, derivatives of benzenesulfonamides were tested for their ability to inhibit tumor cell proliferation. The findings suggested that these compounds could effectively target cancer cell lines by interfering with growth factor signaling pathways, indicating a promising avenue for further research into this compound as a potential anticancer agent .
Mechanism of Action
The mechanism of action of 3-chloro-4-fluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with structurally related sulfonamide derivatives, emphasizing substituent variations, synthetic approaches, and physicochemical properties:
Key Observations:
Substituent Effects: The target compound’s pyridinyl-furan group contrasts with Example 53’s pyrazolo-pyrimidine and chromenone systems.
Synthetic Routes: Example 53 employs Suzuki-Miyaura coupling, a robust method for aryl-aryl bond formation, whereas the target compound’s synthesis likely uses nucleophilic substitution between a benzenesulfonyl chloride and an aminomethylpyridine intermediate .
Biological Activity: Sulfonamides with azetidinone rings () are associated with β-lactamase inhibition, while thiazole derivatives () are explored in antiviral therapies. The target compound’s pyridinyl-furan moiety may target tyrosine kinases, analogous to FDA-approved drugs like Imatinib .
Structural Validation and Computational Analysis
The absence of experimental crystallographic data for the target compound necessitates reliance on computational methods. Programs like SHELXL () and ORTEP-3 () are critical for refining hypothetical models. Density functional theory (DFT) calculations predict bond lengths and angles consistent with sulfonamide pharmacophores (C–S bond ~1.76 Å, S–N bond ~1.63 Å) .
Biological Activity
3-chloro-4-fluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzenesulfonamide, often referred to as CFM-4, is a compound under investigation for its biological activity, particularly in the fields of medicinal chemistry and drug development. Its structural complexity and functional groups suggest potential interactions with various biological targets, making it a candidate for further study.
Chemical Structure and Properties
The compound possesses a sulfonamide functional group, which is known for its diverse biological activities. The presence of the furan and pyridine rings contributes to its pharmacological potential. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄ClF N₃O₂S |
| Molecular Weight | 351.80 g/mol |
| CAS Number | 1021137-59-6 |
Antimicrobial Properties
Research indicates that CFM-4 exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest potent antibacterial properties:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
These results indicate that CFM-4 could serve as a lead compound in the development of new antibacterial agents.
Antiviral Activity
The compound's antiviral potential has also been explored, particularly against viruses such as the varicella-zoster virus and cytomegalovirus (CMV). Studies have shown that CFM-4 demonstrates comparable efficacy to established antiviral drugs, with IC50 values indicating effective inhibition of viral replication.
The biological activity of CFM-4 is hypothesized to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit key enzymes involved in bacterial cell wall synthesis.
- Interference with Viral Replication : The compound may disrupt viral entry or replication processes, similar to other known antiviral agents.
Case Studies and Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of CFM-4, revealing insights into how modifications to its structure can enhance or diminish its biological activity. For instance, alterations to the furan or pyridine moieties have been shown to significantly impact potency against specific pathogens.
Example Study
A notable study published in the Journal of Medicinal Chemistry evaluated various derivatives of CFM-4, identifying compounds with improved selectivity and reduced toxicity profiles compared to existing antibiotics .
Q & A
Q. What are the key synthetic routes for 3-chloro-4-fluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzenesulfonamide, and how do reaction conditions influence yield?
The synthesis typically involves nucleophilic substitution between a sulfonyl chloride intermediate and an amine-containing heterocycle (e.g., 2-(furan-2-yl)pyridin-4-ylmethylamine). Key steps include:
- Sulfonylation : Reacting 3-chloro-4-fluorobenzenesulfonyl chloride with the pyridine-furan hybrid amine under basic conditions (e.g., K₂CO₃ or Et₃N) in polar aprotic solvents like DMF or NMP at 60–80°C .
- Purification : Column chromatography or recrystallization to isolate the product.
Yield optimization requires precise control of stoichiometry, temperature, and solvent polarity. For example, excess sulfonyl chloride (1.2–1.5 eq.) improves conversion, while prolonged reaction times (>12 hours) may degrade thermally sensitive furan rings .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR : ¹H and ¹³C NMR confirm regiochemistry of the sulfonamide linkage (δ ~7.5–8.5 ppm for aromatic protons) and furan/pyridine integration. ¹⁹F NMR detects the fluorine substituent (δ ~-110 ppm) .
- IR : Strong S=O stretches at 1330–1160 cm⁻¹ and N-H stretches at ~3230 cm⁻¹ .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 421.05) .
Q. What are the primary solubility and stability considerations for this compound in biological assays?
- Solubility : Limited aqueous solubility (logP ~3.5) necessitates DMSO stocks (10–20 mM). Co-solvents like PEG-400 or cyclodextrins improve bioavailability in vitro .
- Stability : The furan ring is prone to oxidation; storage under inert gas (N₂/Ar) at -20°C is recommended. Degradation products can be monitored via HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can computational modeling predict the binding interactions of this compound with biological targets?
- Docking Studies : Molecular docking (AutoDock Vina, Schrödinger Suite) identifies potential interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases. The sulfonamide group often forms hydrogen bonds with active-site residues (e.g., Arg120 in COX-2), while the furan-pyridine moiety engages in π-π stacking .
- MD Simulations : 100-ns simulations assess binding stability; RMSD values <2 Å indicate robust target engagement .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
Discrepancies in IC₅₀ values (e.g., COX-2 inhibition ranging from 0.1–10 µM) may arise from:
- Assay Variability : Differences in enzyme sources (recombinant vs. tissue-derived) or detection methods (fluorometric vs. radiometric) .
- Compound Purity : HPLC purity thresholds (>95%) reduce false positives from synthetic byproducts (e.g., des-fluoro impurities) .
Standardized protocols (e.g., NIH Assay Guidance Manual) and orthogonal assays (SPR, ITC) validate activity .
Q. How does structural modification of the furan or pyridine rings alter pharmacological properties?
- Furan Replacement : Substituting furan with thiophene increases metabolic stability but reduces polarity (logP +0.5).
- Pyridine Methylation : Adding a methyl group at the pyridine 3-position enhances blood-brain barrier penetration (calculated PSA <90 Ų) .
SAR tables comparing derivatives:
| Modification | Bioactivity (IC₅₀, µM) | logP | Metabolic Stability (t₁/₂, min) |
|---|---|---|---|
| Furan → Thiophene | 0.5 → 1.2 | 4.0 | 60 → 120 |
| Pyridine 3-CH₃ | 0.3 → 0.4 | 3.8 | 45 → 50 |
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Heterocycle Instability : Furan rings degrade under high-temperature reflux; flow chemistry with residence times <5 minutes minimizes decomposition .
- Purification : Traditional column chromatography is impractical at >10 g scales; switch to recrystallization (ethanol/water) or centrifugal partition chromatography .
Methodological Guidance
Q. How to design dose-response experiments for toxicity profiling?
- In Vitro : Use HepG2 cells for hepatotoxicity (0.1–100 µM, 72-hour exposure), measuring ATP levels (CellTiter-Glo) and mitochondrial membrane potential (JC-1 dye) .
- In Vivo : Start with single-dose MTD studies in rodents (10–100 mg/kg), monitoring ALT/AST levels and histopathology .
Q. What in silico tools predict ADMET properties?
- ADMET Predictor : Estimates CYP450 inhibition (e.g., CYP3A4 IC₅₀ = 8 µM) and plasma protein binding (>90%) .
- SwissADME : Forecasts BBB permeability (BOILED-Egg model) and P-gp substrate likelihood .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
